N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formylated intermediates under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 2,4-dimethylphenyl groups can be carried out via nucleophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine: Unique due to its specific substitution pattern on the pteridine core.
This compound analogs: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O/c1-12-4-6-16(13(2)10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-5-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFCYFIYTYSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.